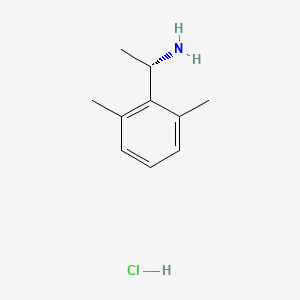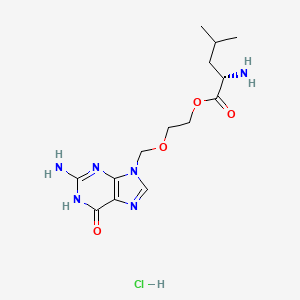
Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is a chemical compound with the molecular formula C8H12N2O2·2HClThis compound is typically found as a white to light yellow powder or crystal and is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves the reaction of 2,4-diaminophenol with ethylene oxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino groups can yield primary or secondary amines .
Scientific Research Applications
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride
- 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride
- 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
Uniqueness
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is unique due to its specific functional groups and reactivity. The presence of both hydroxy and amino groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its dihydrochloride form enhances its solubility and stability, which is advantageous for various applications .
Properties
CAS No. |
126596-25-6 |
|---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.65402 |
Synonyms |
Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)





